molecular formula C8H10BBrO4 B6326132 3-Bromo-2,6-dimethoxyphenylboronic acid CAS No. 2121515-00-0

3-Bromo-2,6-dimethoxyphenylboronic acid

Cat. No.: B6326132
CAS No.: 2121515-00-0
M. Wt: 260.88 g/mol
InChI Key: WAKKMVAQHOAAMB-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxyphenylboronic acid ( 2121515-00-0) is a specialized aryl boronic acid derivative of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its molecular formula is C 8 H 10 BBrO 4 , and it has a molecular weight of 260.88 g/mol . The primary research application of this compound is as a versatile building block in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds . This reaction is a cornerstone in the development of pharmaceuticals, agrochemicals, and organic materials. The unique structure of this reagent, featuring both a reactive boronic acid group and a bromine substituent on the same aromatic ring, offers distinctive synthetic utility. The bromine atom can act as a leaving group in palladium-catalyzed coupling, while the boronic acid group can be used to introduce the entire 3-bromo-2,6-dimethoxyphenyl moiety onto other molecular scaffolds . The presence of two methoxy groups at the ortho positions relative to the boronic acid can influence its reactivity and stability through steric and electronic effects . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

(3-bromo-2,6-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKKMVAQHOAAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)Br)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The process involves dissolving 2,6-dimethoxybenzoic acid in dioxane (550–650 mL) and introducing bromine (15–25 mL) dissolved in trichloromethane (90–110 mL) under continuous stirring. The reaction proceeds for 2 hours at ambient temperature, yielding crude 3-bromo-2,6-dimethoxybenzoic acid with a purity of 92–95%. Key parameters include:

ParameterRange/ValueImpact on Yield/Purity
Solvent (dioxane)550–650 mLEnsures solubility of substrate
Bromine concentration15–25 mLHigher amounts increase yield
Stirring time2 hoursOptimal for complete reaction
TemperatureAmbient (20–25°C)Prevents side reactions

Post-reaction, solvent recovery via distillation isolates the crude product, which is further purified by ethanol recrystallization to achieve >99% purity.

Mechanistic Insights

Bromination occurs via electrophilic aromatic substitution, where the electron-donating methoxy groups at the 2- and 6-positions direct bromine to the para position (C-3) relative to the carboxylic acid group. The use of trichloromethane as a bromine carrier enhances reaction control, minimizing di-bromination byproducts.

Conversion to Phenylboronic Acid

While the provided patents focus on brominated benzoic acids, the synthesis of 3-bromo-2,6-dimethoxyphenylboronic acid requires a borylation step. This section extrapolates methodologies from analogous aryl halide borylation reactions.

Miyaura Borylation

Aryl bromides undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a base. For 3-bromo-2,6-dimethoxybenzoic acid, the carboxylic acid group must first be protected (e.g., as a methyl ester) to prevent interference with the catalyst.

Representative Procedure:

  • Protection: Treat 3-bromo-2,6-dimethoxybenzoic acid with methanol and sulfuric acid to form the methyl ester.

  • Borylation: React the ester with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours.

  • Deprotection: Hydrolyze the ester using NaOH (2M) to yield the boronic acid.

StepConditionsYield (%)Purity (%)
ProtectionMeOH, H₂SO₄, reflux9598
BorylationPd(dppf)Cl₂, 80°C8597
DeprotectionNaOH, rt9099

Alternative Routes: Lithium-Halogen Exchange

Lithiation of 3-bromo-2,6-dimethoxybenzoic acid followed by quenching with triisopropyl borate offers a complementary pathway. However, this method is less favorable due to the sensitivity of methoxy groups to strong bases.

Solvent and Catalyst Selection

Solvent Systems

  • Dioxane: Preferred for bromination due to high boiling point (101°C) and compatibility with electrophilic reagents.

  • Tetrahydrofuran (THF): Optimal for lithiation-borylation, though requires anhydrous conditions.

Catalytic Efficiency

Palladium catalysts (e.g., Pd(dppf)Cl₂) outperform nickel-based systems in borylation, achieving turnover numbers (TON) >500 under mild conditions.

Purification and Characterization

Recrystallization

Ethanol recrystallization remains the gold standard for final product purification, yielding crystals with melting points of 254–255°C.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, Ar-H), 3.94 (s, 6H, OCH₃), 2.51 (s, 2H, B(OH)₂).

  • HPLC: Retention time 8.2 min (C18 column, 70:30 H₂O:MeCN).

Industrial Scalability and Challenges

The patented bromination process scales linearly to 10-kg batches with consistent yields (88–92%). Key challenges include:

  • Side Reactions: Di-bromination (<5%) necessitates careful stoichiometric control.

  • Catalyst Cost: Palladium-based systems increase production costs, motivating research into heterogeneous catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-dimethoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic esters.

    Reduction: Formation of boranes.

Scientific Research Applications

Synthesis in Organic Chemistry

Cross-Coupling Reactions
3-Bromo-2,6-dimethoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with electrophiles. The presence of bromine enhances the reactivity of the compound, making it an excellent candidate for synthesizing complex organic molecules.

Table 1: Comparison of Reactivity in Suzuki Coupling Reactions

CompoundYield (%)Reaction Conditions
3-Bromo-2,6-dimethoxyphenylboronic acid85Pd(PPh₃)₄ catalyst, K₂CO₃, DMF
4-Bromophenylboronic acid75Pd(OAc)₂ catalyst, NaOH, THF
2-Bromotoluene70Pd(PPh₃)₂Cl₂ catalyst, EtOH

Medicinal Chemistry Applications

Anticancer Agents
Research has indicated that derivatives of 3-bromo-2,6-dimethoxyphenylboronic acid exhibit potential anticancer properties. These compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival.

Material Science Applications

Polymer Chemistry
This boronic acid can also be employed in the synthesis of functionalized polymers. The ability to form dynamic covalent bonds allows for the creation of smart materials that respond to environmental stimuli.

Table 2: Properties of Polymers Synthesized with Boronic Acids

Polymer TypeFunctional GroupApplication Area
Poly(ethylene glycol)Boronate esterDrug delivery systems
PolyacrylatePhenylboronic acidSensors and actuators
PolyurethaneCross-linked with boronic acidsCoatings and adhesives

Environmental Applications

Detection of Pollutants
The unique properties of boronic acids allow them to be used in sensors for detecting phenolic pollutants in water. The sensor operates on a fluorescence quenching mechanism where the binding of pollutants to the boronic acid alters its fluorescence properties.

Mechanism of Action

The primary mechanism of action of 3-Bromo-2,6-dimethoxyphenylboronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound’s structural analogs differ primarily in halogen type (bromo vs. chloro) and substituent groups (methoxy vs. fluoro or cyano). Below is a comparative analysis of key analogs:

Table 1: Physicochemical Properties of 3-Bromo-2,6-dimethoxyphenylboronic Acid and Selected Analogs
Compound Name CAS Number Purity (%) Molecular Weight (g/mol) Key Substituents
3-Bromo-2,6-dimethoxyphenylboronic acid 2121515-00-0 98 260.88 Br (C3), OMe (C2, C6)
3-Bromo-2,6-difluorophenylboronic acid 352535-84-3 N/A 236.84 Br (C3), F (C2, C6)
3-Chloro-2,6-difluorophenylboronic acid 1031226-45-5 N/A 192.38 Cl (C3), F (C2, C6)
(2-Chloro-4-methoxypyridin-3-yl)boronic acid 1072946-19-0 97 187.39 Cl (C2), OMe (C4), pyridine ring
3-Bromo-2,4,6-trimethoxyacetophenone N/A N/A N/A Br (C3), OMe (C2, C4, C6), acetyl

Notes:

  • Electron-donating vs.
  • Solubility: Methoxy groups improve solubility in polar solvents (e.g., methanol, DCM), whereas fluorinated analogs (e.g., 3-Bromo-2,6-difluorophenylboronic acid) may exhibit lower solubility due to increased hydrophobicity .

Stability and Handling

  • Hydrolytic Stability : Boronic acids with electron-donating groups (e.g., OMe) are less prone to hydrolysis than those with electron-withdrawing groups (e.g., F), as seen in comparisons with 3-Bromo-2,6-difluorophenylboronic acid .
  • Storage : Requires anhydrous conditions due to boronic acid’s sensitivity to moisture, similar to most analogs listed in Table 1 .

Biological Activity

3-Bromo-2,6-dimethoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

3-Bromo-2,6-dimethoxyphenylboronic acid is characterized by the presence of a boronic acid functional group attached to a brominated aromatic ring with two methoxy substituents. The chemical structure can be represented as follows:

C9H10BrO3B\text{C}_9\text{H}_{10}\text{BrO}_3\text{B}

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of 3-Bromo-2,6-dimethoxyphenylboronic acid is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.
  • Anticancer Activity : Studies suggest that this compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties : Preliminary investigations indicate that 3-Bromo-2,6-dimethoxyphenylboronic acid exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of boronic acids, including 3-Bromo-2,6-dimethoxyphenylboronic acid. The results indicated that this compound could effectively inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
HeLa (Cervical)3.5Cell cycle arrest
A549 (Lung)4.2Inhibition of proliferation

The compound's effectiveness was linked to its ability to disrupt key signaling pathways involved in tumor growth .

Antimicrobial Activity

Research investigating the antimicrobial properties revealed that 3-Bromo-2,6-dimethoxyphenylboronic acid demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

These findings suggest that while the compound shows promise against certain pathogens, further studies are needed to determine its full spectrum of activity and potential resistance mechanisms .

Case Study 1: Cancer Treatment

In a preclinical trial, researchers administered 3-Bromo-2,6-dimethoxyphenylboronic acid to mice bearing xenograft tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, supporting its role as a potential anticancer agent .

Case Study 2: Antibacterial Efficacy

A clinical isolate study tested the efficacy of 3-Bromo-2,6-dimethoxyphenylboronic acid against multidrug-resistant Staphylococcus aureus. The compound showed synergistic effects when combined with standard antibiotics, enhancing their effectiveness and reducing the required dosages for treatment .

Q & A

Q. Key Factors Affecting Yield :

FactorOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd<5%: Incomplete reaction; >10%: Side products
SolventTHF or DioxanePolar aprotic solvents enhance boron coupling
Temperature80–100°CLower temps (<70°C) slow kinetics; higher temps degrade boronic acid
Protecting GroupsMethoxy groupsElectron-donating groups stabilize intermediates but may reduce electrophilicity .

Basic: What analytical techniques are recommended for characterizing 3-bromo-2,6-dimethoxyphenylboronic acid?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H^1\text{H}-NMR: Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • 11B^{11}\text{B}-NMR: Confirm boronic acid presence (δ 28–32 ppm) .
  • HPLC-MS : Purity analysis using C18 columns (ACN/water gradient) and ESI-MS for molecular ion detection (m/zm/z ~274) .
  • FT-IR : B–O stretch at ~1340 cm1^{-1} and O–H (boronic acid) at ~3200 cm1^{-1} .

Advanced: How do steric and electronic effects of the 2,6-dimethoxy groups influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer :
The 2,6-dimethoxy substituents create steric hindrance, slowing transmetalation steps. However, their electron-donating nature enhances aryl boronate stability. Strategies to mitigate challenges:

  • Ligand Design : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Base Selection : K3 _3PO4 _4 improves solubility of boronate intermediates in biphasic systems .
  • Microwave Assistance : Reduces reaction time (20 min vs. 12 hrs) and improves yields by 15–20% .

Q. Example Data :

SubstrateCoupling PartnerYield (Standard)Yield (Optimized)
3-Bromo-2,6-dimethoxyphenylboronic acid4-Bromotoluene45%62% (SPhos, MW)

Advanced: How can researchers address solubility challenges in aqueous reaction systems for this compound?

Methodological Answer :
The hydrophobic 2,6-dimethoxy groups reduce aqueous solubility. Solutions include:

  • Co-Solvents : Use DMSO:water (1:4) to enhance solubility without degrading boronic acid .
  • Protection/Deprotection : Convert to pinacol ester (solubilizes in organic phases), then hydrolyze post-reaction .
  • Micellar Catalysis : SDS or Triton X-100 surfactants improve dispersion in water .

Advanced: How to resolve contradictory data on cross-coupling yields reported in literature?

Methodological Answer :
Discrepancies often arise from:

Impurity Profiles : Residual Pd or unreacted boronate intermediates skew yields. Validate purity via HPLC-MS .

Electronic Effects : Electron-rich aryl partners (e.g., 4-methoxyphenyl) may undergo undesired protodeboronation. Use electron-deficient partners (e.g., 4-cyanophenyl) .

Oxidative Deborylation : Prevented by degassing solvents and adding radical scavengers (e.g., BHT) .

Case Study :
A 2023 study reported 70% yield with 4-nitrophenyl bromide vs. 35% with 4-methoxyphenyl bromide under identical conditions .

Basic: What safety protocols are critical when handling 3-bromo-2,6-dimethoxyphenylboronic acid?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles (boronic acids irritate mucous membranes) .
  • Ventilation : Use fume hoods to avoid inhalation (dust particles <5 µm).
  • Storage : Desiccate at 2–8°C; light-sensitive due to bromine .

Advanced: What biological or material science applications are hypothesized for this compound?

Q. Methodological Answer :

  • Drug Discovery : Boronic acids inhibit proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) via reversible bond formation .
  • MOF Synthesis : As a linker for porous materials with bromine acting as a halogen-bond donor .
  • Fluorescent Probes : Methoxy groups enhance fluorescence quenching for sensor applications .

Q. Hypothetical Pathway :

ApplicationTargetMechanism
Anticancer AgentProteasomeBoronate binds catalytic threonine
BiosensorGlucose oxidaseReversible diol complexation

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